Methyl 2-cyano-3-methylbut-2-enoate
Overview
Description
Methyl 2-cyano-3-methylbut-2-enoate is a compound that has been the subject of various research studies due to its potential as a building block in organic synthesis. The compound features a cyano group and a conjugated enoate system, which makes it a versatile reagent for constructing complex molecular architectures.
Synthesis Analysis
The synthesis of related cyano-containing enoates has been explored through different catalytic strategies. For instance, a phosphine-catalyzed asymmetric [4+1] annulation of Morita-Baylis-Hillman carbonates with dicyano-2-methylenebut-3-enoates has been developed, providing a route to cyclopentenes with a quaternary stereogenic center . Additionally, a PPh3-catalyzed synthesis of dicyano-2-methylenebut-3-enoates has been reported, which also demonstrates their utility as dienes in catalytic asymmetric inverse-electron-demand Diels-Alder reactions . These methods highlight the synthetic versatility of cyano-containing enoates in constructing complex molecules with high stereocontrol.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and supported by density functional theory (DFT) calculations. For example, the structural determination of ethyl 2-cyano-3-alkoxypent-2-enoates revealed the presence of E- and Z-isomers and provided insight into the steric hindrance around the tetrasubstituted alkene moiety . These findings are crucial for understanding the reactivity and stereochemical outcomes of reactions involving these compounds.
Chemical Reactions Analysis
Cyano-containing enoates participate in various chemical reactions. They have been used as radical equivalents for the introduction of acyl units to olefins , and as versatile synthons for the preparation of polyfunctional heterocyclic systems . Furthermore, they have been involved in cyclization routes to produce diastereomerically pure compounds , and in unusual recyclization reactions . These studies demonstrate the reactivity of cyano-containing enoates in diverse synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano-containing enoates are influenced by their functional groups. For instance, the presence of the cyano group can lead to specific intermolecular interactions, as seen in the case of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, where a bifurcated hydrogen bond was observed . These properties are important for the design of new reactions and for predicting the behavior of these compounds under different conditions.
Scientific Research Applications
1. Polymer Chemistry
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the synthesis of well-defined polymers and precise di- and multiblock copolymer architectures by use of RAFT control .
- Methods of application : The synthesis involves the use of RAFT control. A wide range of Tg values are observed for the terpene (meth)acrylate homopolymers .
- Results or outcomes : The polymers created have a wide range of Tg values, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate) .
2. Organic & Biomolecular Chemistry
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the synthesis of methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate (CDDU-methyl ester) from commercially available ursolic acid .
- Methods of application : The synthesis features an oxidative ozonolysis-mediated C-ring enone formation .
- Results or outcomes : The synthesis provides the first access to ursolic acid-derived cyano enone analogues with C-ring activation .
3. Springer
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the treatment of compound methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile .
- Methods of application : The treatment is carried out under reflux in ethanol in the presence of piperidine .
- Results or outcomes : The treatment affords the spiro[indoline-3,4-pyridine] derivative .
4. Adhesive Properties
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the synthesis of difunctional poly(- and α -pinene methacrylate) macro-RAFT agents and the preparation of ABA triblock copolymers .
- Methods of application : The synthesis involves the use of RAFT control. Promising adhesive properties are observed for a triblock copolymer comprised of poly(-pinene methacrylate) and poly(butyl acrylate) blocks .
- Results or outcomes : The synthesis provides access to renewably-sourced hard–soft block copolymers .
5. Phospha-Michael Reaction
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate, a highly activated acceptor, undergoes the phospha-Michael reaction .
- Methods of application : The reaction occurs upon trituration of the reagents at room temperature .
- Results or outcomes : The reaction provides access to a variety of products .
6. Synthesis Routes
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in various synthesis routes.
- Methods of application : The methods of application vary depending on the specific synthesis route.
- Results or outcomes : The outcomes also vary depending on the specific synthesis route.
7. Adhesive Properties
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in the synthesis of difunctional poly(- and α -pinene methacrylate) macro-RAFT agents and the preparation of ABA triblock copolymers .
- Methods of application : The synthesis involves the use of RAFT control. Promising adhesive properties are observed for a triblock copolymer comprised of poly(-pinene methacrylate) and poly(butyl acrylate) blocks .
- Results or outcomes : The synthesis provides access to renewably-sourced hard–soft block copolymers .
8. Phospha-Michael Reaction
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate, a highly activated acceptor, undergoes the phospha-Michael reaction .
- Methods of application : The reaction occurs upon trituration of the reagents at room temperature .
- Results or outcomes : The reaction provides access to a variety of products .
9. Synthesis Routes
- Summary of the application : Methyl 2-cyano-3-methylbut-2-enoate is used in various synthesis routes.
- Methods of application : The methods of application vary depending on the specific synthesis route.
- Results or outcomes : The outcomes also vary depending on the specific synthesis route.
properties
IUPAC Name |
methyl 2-cyano-3-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)6(4-8)7(9)10-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJYFFMPKAPLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290097 | |
Record name | methyl 2-cyano-3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-methylbut-2-enoate | |
CAS RN |
6666-75-7 | |
Record name | 6666-75-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-cyano-3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-CYANO-3-METHYLCROTONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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